molecular formula C18H36O2 B14486813 Methyl 3-methylhexadecanoate CAS No. 65128-49-6

Methyl 3-methylhexadecanoate

Cat. No.: B14486813
CAS No.: 65128-49-6
M. Wt: 284.5 g/mol
InChI Key: VTFOLAWZOSRSEZ-UHFFFAOYSA-N
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Description

Methyl 3-methylhexadecanoate is a branched-chain fatty acid methyl ester (FAME) with the molecular formula $ \text{C}{18}\text{H}{36}\text{O}_{2} $. It is characterized by a 16-carbon backbone (hexadecanoate) with a methyl group substitution at the third carbon, esterified with a methanol group.

Properties

CAS No.

65128-49-6

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

methyl 3-methylhexadecanoate

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18(19)20-3/h17H,4-16H2,1-3H3

InChI Key

VTFOLAWZOSRSEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .

Mechanism of Action

The mechanism of action of methyl 3-methylhexadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule in certain biological processes .

Comparison with Similar Compounds

Structural Analogs

Methyl 3-methylhexadecanoate belongs to a broader class of methyl esters with variations in chain length, branching, and functional groups. Key structural analogs include:

Straight-Chain Methyl Esters
  • Methyl tetradecanoate (Methyl myristate): A 14-carbon straight-chain ester ($ \text{C}{15}\text{H}{30}\text{O}_{2} $, CAS 124-10-7). Lacks branching, leading to lower melting points compared to branched analogs .
  • Methyl hexadecanoate (Methyl palmitate): A 16-carbon straight-chain ester ($ \text{C}{17}\text{H}{34}\text{O}_{2} $). Used as a biodiesel component and surfactant .
Branched-Chain Methyl Esters
  • Longer alkyl chain increases hydrophobicity .
  • Methyl 3-hydroxydodecanoate: Contains a hydroxyl group at the third carbon ($ \text{C}{13}\text{H}{26}\text{O}_{3} $, CAS 72864-23-4). Enhanced polarity affects solubility and biological activity .
Hydroxy-Substituted Methyl Esters
  • Methyl 3-hydroxytetradecanoate: A 14-carbon ester with a hydroxyl group ($ \text{C}{15}\text{H}{30}\text{O}_{3} $, CAS 104871-97-8). Used in studies on bacterial lipid metabolism .
  • Methyl 3-hydroxydecanoate: A 10-carbon hydroxy-ester ($ \text{C}{11}\text{H}{22}\text{O}_{3} $). Noted for low toxicity and environmental degradability .

Physical and Chemical Properties

Property This compound Methyl Hexadecanoate Methyl 3-Hydroxydodecanoate Methyl Tetradecanoate
Molecular Formula $ \text{C}{18}\text{H}{36}\text{O}_{2} $ $ \text{C}{17}\text{H}{34}\text{O}_{2} $ $ \text{C}{13}\text{H}{26}\text{O}_{3} $ $ \text{C}{15}\text{H}{30}\text{O}_{2} $
Molecular Weight (g/mol) 284.48 270.45 230.34 242.40
Boiling Point (°C) ~260 (estimated) 215–220 285–290 173–175
Key Functional Groups Branched methyl None Hydroxyl None
CAS Number Not explicitly provided 112-39-0 72864-23-4 124-10-7
Sources

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